
8-Chloroquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline 1-oxide typically involves the chlorination of quinoline followed by oxidation. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as ferric chloride to produce 8-chloroquinoline. This intermediate is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and oxidizing agents are carefully selected to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Higher oxidized quinoline derivatives.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Applications De Recherche Scientifique
8-Chloroquinoline 1-oxide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8-Chloroquinoline 1-oxide involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and target organism. For example, its antimicrobial activity may involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
8-Chloroquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and applications.
Quinoline N-oxide:
Uniqueness: 8-Chloroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6ClNO |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
8-chloro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H |
Clé InChI |
XDEHTDWBIXZJGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
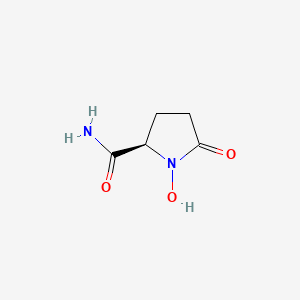
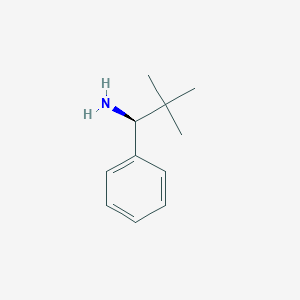
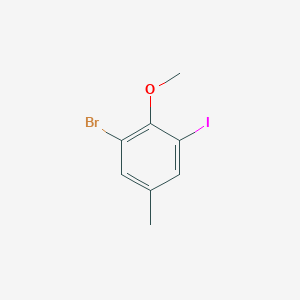
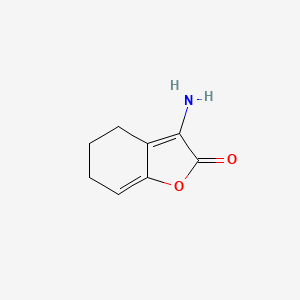
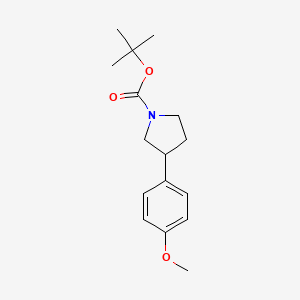
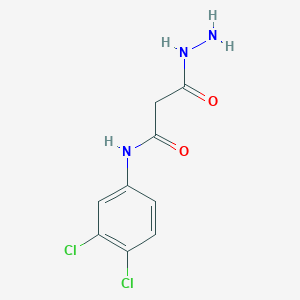
![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)

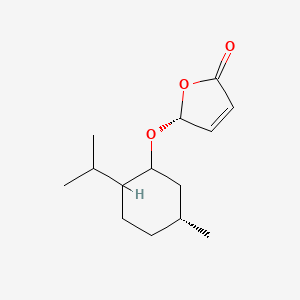

![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
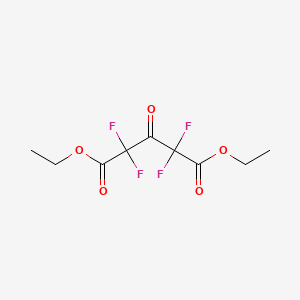
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)
